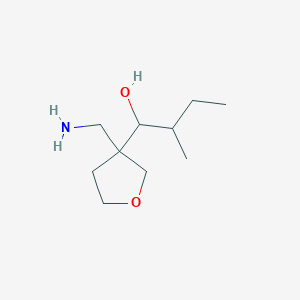
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is an organic compound with the molecular formula C10H21NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both an amine and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol typically involves multiple steps. One common method starts with the cyclization of maleic glycol to obtain 2,5-dihydrofuran. This intermediate is then formylated to produce 3-formyltetrahydrofuran. Finally, reductive amination is carried out to yield 3-aminomethyl tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high material utilization, large production capacity, and high selectivity of catalysts. The use of inert gas and controlled reaction conditions ensures the stability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminomethyltetrahydrofuran: A simpler analog with similar functional groups but lacking the additional methylbutan-1-ol moiety.
Tetrahydrofuran-3-ylmethanol: Contains a hydroxyl group but lacks the aminomethyl and methylbutan-1-ol components.
Uniqueness
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-8(2)9(12)10(6-11)4-5-13-7-10/h8-9,12H,3-7,11H2,1-2H3 |
Clé InChI |
MIZJHKMLTBYSDA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1(CCOC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


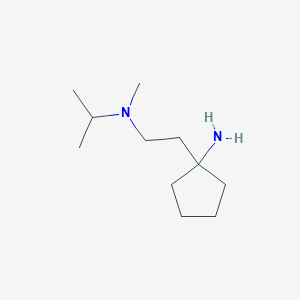
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)

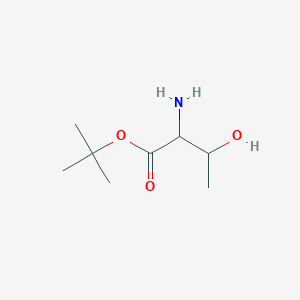
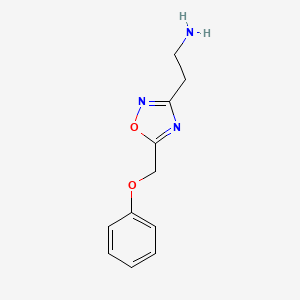
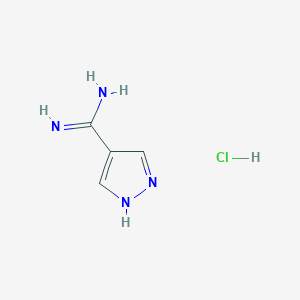
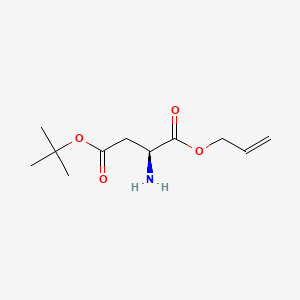
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
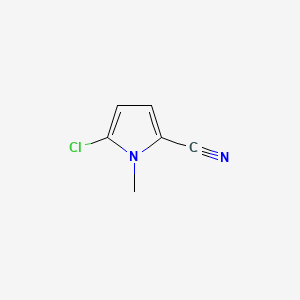
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
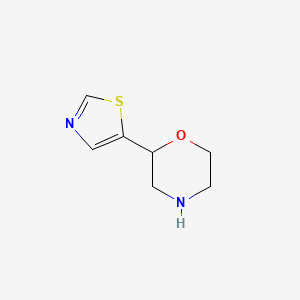
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
